molecular formula C17H18N2O6 B1226667 2-(1-Ethoxycarbonyl-4-piperidinyl)-1,3-dioxo-5-isoindolecarboxylic acid

2-(1-Ethoxycarbonyl-4-piperidinyl)-1,3-dioxo-5-isoindolecarboxylic acid

Cat. No. B1226667
M. Wt: 346.3 g/mol
InChI Key: NMUCBRLMURKMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ethoxycarbonyl-4-piperidinyl)-1,3-dioxo-5-isoindolecarboxylic acid is a member of phthalimides.

Scientific Research Applications

Chemical Synthesis

A range of studies focus on the synthesis and chemical behavior of compounds related to 2-(1-Ethoxycarbonyl-4-piperidinyl)-1,3-dioxo-5-isoindolecarboxylic acid. For instance, Hirai and Sugimoto (1977) explored novel methods for synthesizing similar compounds, noting their potential as anti-inflammatory agents (Hirai & Sugimoto, 1977). Similarly, Badr et al. (1981) conducted research on the synthesis of oxazolidines and thiazolidines from α-amino acid ethyl esters, which are structurally akin to the compound (Badr et al., 1981).

Medicinal Chemistry

In medicinal chemistry, compounds with structures similar to 2-(1-Ethoxycarbonyl-4-piperidinyl)-1,3-dioxo-5-isoindolecarboxylic acid are often synthesized for their potential biological activities. For example, Kimura and Morosawa (1979) synthesized derivatives for their relevance in preparing compounds of pharmacological interest (Kimura & Morosawa, 1979). Krauze et al. (2004) investigated the cardiovascular activity and electrochemical oxidation of related nitriles, highlighting the diverse potential applications of these compounds in pharmacology (Krauze et al., 2004).

properties

Product Name

2-(1-Ethoxycarbonyl-4-piperidinyl)-1,3-dioxo-5-isoindolecarboxylic acid

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

2-(1-ethoxycarbonylpiperidin-4-yl)-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C17H18N2O6/c1-2-25-17(24)18-7-5-11(6-8-18)19-14(20)12-4-3-10(16(22)23)9-13(12)15(19)21/h3-4,9,11H,2,5-8H2,1H3,(H,22,23)

InChI Key

NMUCBRLMURKMQH-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-Ethoxycarbonyl-4-piperidinyl)-1,3-dioxo-5-isoindolecarboxylic acid
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2-(1-Ethoxycarbonyl-4-piperidinyl)-1,3-dioxo-5-isoindolecarboxylic acid

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